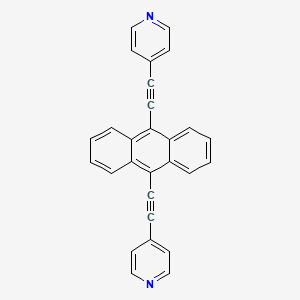

9,10-Bis(pyridin-4-ylethynyl)anthracene

Description

Contextualization within Ethynyl-Anthracene Derivatives Research

The study of 9,10-Bis(pyridin-4-ylethynyl)anthracene is situated within the broader field of ethynyl-anthracene derivatives research. Anthracene (B1667546) and its derivatives are a significant class of compounds in organic materials chemistry, primarily due to their extended aromatic π-system which imparts interesting photochemical and photophysical properties. beilstein-journals.orgnih.gov These characteristics make them foundational components for developing materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org

The introduction of ethynyl (B1212043) (acetylenic) linkers at various positions on the anthracene core is a key strategy for modifying and extending its π-conjugated system. researchgate.net This extension can significantly alter the electronic and optical properties of the parent molecule, such as its absorption and fluorescence spectra. psu.eduresearchgate.net The synthesis of these derivatives is often accomplished through metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly effective and widely used method. researchgate.netresearchgate.net This reaction allows for the direct connection of terminal alkynes to aryl halides, providing a versatile route to a wide array of ethynyl-anthracene structures. mdpi.com Research in this area focuses on creating novel π-conjugated oligomers and polymers with tailored properties for various applications in materials science. researchgate.net

Significance of Pyridyl Functionality in Conjugated Systems

The incorporation of pyridyl functionalities into conjugated systems, as seen in this compound, introduces specific properties that are of great interest in supramolecular chemistry and materials science. The nitrogen atom within the pyridine (B92270) ring possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating with metal ions. mdpi.com This allows pyridyl-containing molecules to act as ligands, forming coordination polymers and other complex supramolecular assemblies.

Furthermore, the pyridyl group can influence the electronic landscape of the entire conjugated molecule. rsc.org The orientation of the nitrogen atom within a polymer backbone can affect intermolecular aggregation and the resulting optoelectronic properties. rsc.org The ability of the pyridyl nitrogen to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for the self-assembly of molecules into well-defined, higher-order structures. mdpi.comresearchgate.net These interactions are fundamental driving forces in the construction of functional supramolecular systems. nih.gov

Detailed Research Findings

One of the foundational aspects of studying a compound like this compound is its chemical synthesis. An established method for its preparation involves a palladium- and copper-catalyzed Sonogashira coupling reaction. mdpi.com This synthetic route provides an effective means to construct the target molecule from readily available precursors.

The resulting compound, this compound, is an orange solid. mdpi.com The presence of the pyridyl groups makes it a precursor for more complex structures. For instance, it can be further reacted with benzyl (B1604629) bromide to quaternize the nitrogen atoms of the pyridine rings, forming a dicationic viologen-type structure, which exhibits different solubility and electronic properties. mdpi.com

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-[10-(2-pyridin-4-ylethynyl)anthracen-9-yl]ethynyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-8,13-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDFKGXHYKIWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=NC=C4)C#CC5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 9,10 Bis Pyridin 4 Ylethynyl Anthracene

Optimized Synthetic Routes for 9,10-Bis(pyridin-4-ylethynyl)anthracene Precursors

The construction of the this compound molecular framework heavily relies on efficient cross-coupling strategies. The careful design and selection of precursors are paramount to achieving high yields and purity of the final product.

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the synthesis of this compound, this reaction is employed to couple an acetylene derivative with a halogenated anthracene (B1667546) core. mdpi.comresearchgate.net

A typical synthetic procedure involves the reaction of a suitably protected or terminal pyridylacetylene with a 9,10-dihaloanthracene, most commonly 9,10-dibromoanthracene (B139309). The reaction is catalyzed by a palladium complex, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, typically CuI. mdpi.com The presence of a base, often an amine like diisopropylamine (i-Pr2NH), is crucial for the reaction mechanism. mdpi.com

The reaction conditions, including the choice of solvent, temperature, and reaction time, are optimized to maximize the yield of the desired product while minimizing side reactions. For instance, a mixture of tetrahydrofuran (THF) and diisopropylamine is often used as the solvent system, and the reaction is typically carried out at elevated temperatures. mdpi.com

A multi-step synthesis can be employed, starting with the Sonogashira coupling of 4-iodopyridine with trimethylsilylacetylene, catalyzed by PdCl2(PPh3)2 and CuI, to produce 4-((trimethylsilyl)ethynyl)pyridine. mdpi.com This is followed by the deprotection of the trimethylsilyl group to yield 4-ethynylpyridine. mdpi.com Finally, the 4-ethynylpyridine is coupled with 9,10-dibromoanthracene using the same catalytic system to afford this compound. mdpi.com

Table 1: Key Reagents in the Sonogashira Coupling for this compound Synthesis

| Reagent | Role |

| 9,10-Dibromoanthracene | Anthracene core precursor |

| 4-Ethynylpyridine | Pyridylacetylene source |

| PdCl2(PPh3)2 | Palladium catalyst |

| CuI | Copper(I) co-catalyst |

| Diisopropylamine | Base and solvent component |

| Tetrahydrofuran | Solvent |

The selection of appropriate precursors is a critical aspect of the synthetic strategy. 9,10-Dibromoanthracene is a commonly used precursor due to the reactivity of the bromo substituents in palladium-catalyzed cross-coupling reactions. mdpi.com The bromine atoms at the 9 and 10 positions of the anthracene core provide two reactive sites for the Sonogashira coupling, allowing for the symmetrical introduction of the pyridylethynyl moieties.

Furthermore, the pyridylacetylene component can also be modified. For instance, using a protected alkyne like 4-((trimethylsilyl)ethynyl)pyridine allows for a more controlled reaction, preventing undesired side reactions of the terminal alkyne. mdpi.com The trimethylsilyl (TMS) protecting group can be easily removed under basic conditions before the final coupling step. mdpi.com This stepwise approach often leads to higher purity of the final product.

Functionalization and Derivatization Approaches

The inherent properties of this compound can be further tailored through functionalization and derivatization. These modifications can significantly impact its electronic, optical, and solubility characteristics.

A key derivatization strategy for this compound is the quaternization of the nitrogen atoms in the pyridyl rings. This process converts the neutral pyridine (B92270) units into positively charged pyridinium (B92312) salts, leading to the formation of extended viologen derivatives. mdpi.com Viologens are known for their interesting electrochemical and electrochromic properties. mdpi.com

The quaternization is typically achieved by reacting this compound with an alkyl halide, such as benzyl (B1604629) bromide. mdpi.com This reaction results in the formation of a dicationic species with two counter-ions. The introduction of the positive charges and the extended π-conjugation across the molecule can lead to significant changes in its absorption and emission properties. mdpi.com

The choice of the alkylating agent allows for the introduction of various functional groups onto the pyridinium nitrogen atoms. For example, using different substituted benzyl halides can introduce a range of functionalities, offering a pathway to fine-tune the properties of the resulting viologen derivatives for specific applications. mdpi.com

Table 2: Example of Quaternarization Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzyl Bromide | 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide |

Beyond quaternarization, various other functional groups can be introduced into the this compound structure to modulate its properties. These modifications can be made to either the anthracene core or the peripheral pyridyl rings, although derivatization of the pyridyl rings is more common.

The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, affecting its HOMO and LUMO energy levels. This, in turn, influences its absorption and fluorescence spectra, as well as its redox potentials. For example, attaching different substituents to the phenyl groups in related 9,10-bis(phenylethynyl)anthracene (B116448) systems has been shown to shift the fluorescence maximum to longer wavelengths. researchgate.net

Furthermore, the introduction of bulky or solubilizing groups can be used to control the intermolecular interactions and improve the processability of the material. For instance, attaching long alkyl chains or other solubilizing moieties can enhance the solubility of the compound in common organic solvents, which is crucial for its application in solution-processed electronic devices. researchgate.net The modification of the molecular structure can also influence the solid-state packing and morphology of thin films, which are critical factors for the performance of organic electronic devices. chemrxiv.org

Structural Characterization and Solid State Architectures of 9,10 Bis Pyridin 4 Ylethynyl Anthracene and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the covalent framework of 9,10-Bis(pyridin-4-ylethynyl)anthracene, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound in solution. Both ¹H (proton) and ¹³C NMR provide a detailed map of the molecule's hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of the parent compound, distinct signals corresponding to the protons on the anthracene (B1667546) core and the pyridyl rings are observed. The protons on the outer rings of the anthracene moiety typically appear as multiplets in the aromatic region of the spectrum. The protons of the pyridyl groups also present as multiplets, with their exact chemical shifts influenced by their position relative to the nitrogen atom.

The ¹³C NMR spectrum complements the proton data, showing discrete resonances for each unique carbon atom in the molecule. Key signals include those for the quaternary carbons of the anthracene core to which the ethynyl (B1212043) groups are attached, the acetylenic carbons of the triple bond, and the various carbons of the anthracene and pyridine (B92270) rings.

Detailed NMR data for this compound (denoted as compound 3 in a synthetic study) dissolved in deuterated chloroform (B151607) (CDCl₃) has been reported. mdpi.com The symmetric nature of the molecule simplifies the spectra, leading to a specific number of expected signals.

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.70 | m | 4H | Pyridyl protons |

| 8.55 | m | 4H | Anthracene protons |

| 7.62 | m | 4H | Pyridyl protons |

| 7.58 | m | 4H | Anthracene protons |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 149.9 | Pyridyl carbons |

| 133.2 | Anthracene carbons |

| 130.1 | Anthracene carbons |

| 127.6 | Anthracene carbons |

| 126.9 | Anthracene carbons |

| 125.5 | Pyridyl carbons |

| 116.7 | Anthracene carbons (quaternary) |

| 98.8 | Acetylenic carbons |

| 90.6 | Acetylenic carbons |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. For this compound, HRMS serves to confirm its molecular formula, C₂₈H₁₆N₂. nih.gov This technique provides a highly accurate mass measurement, which can be compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements. The computed monoisotopic mass for this compound is 380.131348519 Da. nih.gov Experimental verification of a mass value extremely close to this theoretical figure provides unambiguous confirmation of the compound's elemental composition.

Crystalline Structures and Molecular Packing Analysis

The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-ray diffraction and computational analysis are key to understanding these solid-state architectures.

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (XRD). This technique provides precise atomic coordinates, bond lengths, and bond angles. For this compound, XRD studies reveal the planarity of the anthracene core and the spatial orientation of the pyridylethynyl substituents. nih.gov

In a related compound, 9,10-Bis(iodoethynyl)anthracene, a single-crystal XRD study provided detailed crystallographic data, as shown in the table below. researchgate.net Such data defines the unit cell—the basic repeating unit of the crystal lattice—and the symmetry of the crystal system.

Interactive Data Table: Crystallographic Data for 9,10-Bis(iodoethynyl)anthracene researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₈I₂ |

| Molecular Weight (g/mol) | 478.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0022 (3) |

| b (Å) | 15.0735 (7) |

| c (Å) | 12.2506 (5) |

| β (°) | 96.2749 (17) |

| Volume (ų) | 1468.83 (11) |

| Z (molecules per unit cell) | 4 |

In cases where obtaining single crystals suitable for XRD is challenging, other techniques like three-dimensional electron diffraction can be employed to determine the structure, as was done for a derivative, 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) lead iodide. semanticscholar.orgresearchgate.net

Due to its large, electron-rich aromatic system, the anthracene core of this compound is highly prone to engaging in π-π stacking interactions. researchgate.netresearchgate.net These attractive, non-covalent interactions occur between the faces of adjacent aromatic rings. In the solid state, these interactions cause the planar anthracene units to stack on top of one another, often in an offset or slipped arrangement to minimize electrostatic repulsion. researchgate.net

The strength and geometry of these π-π stacking interactions are fundamental to the material's properties. They can influence the formation of different crystalline polymorphs, such as lamellar or herringbone arrangements. nih.gov Furthermore, the proximity of anthracene units due to π-stacking can facilitate solid-state photochemical reactions, such as [4+4] cycloadditions, upon irradiation. researchgate.net The analysis of crystal structures reveals the specific distances and orientations of these interactions, which typically involve interplanar distances of approximately 3.5 to 4.0 Å.

Analysis of Intermolecular Non-Covalent Interactions in the Solid State

Hydrogen Bonding Directivity

Hydrogen bonding plays a pivotal role in directing the self-assembly of this compound derivatives into well-defined supramolecular architectures. The presence of hydrogen bond donors and acceptors within the molecular structure allows for the formation of predictable and robust networks.

In a relevant study, the derivative 9,10-bis(3,5-dihydroxyphenyl)anthracene (B117228) (BDHA) was co-crystallized with various bipyridine bases. The resulting molecular complexes showcased polymeric supramolecular structures held together by O–H···N or O–H···O hydrogen bonds. cardiff.ac.ukresearchgate.netresearchgate.netresearchgate.net For instance, with 4,4'-bipyridyl (bipy) and 1,2-bis(4-pyridyl)ethane (B167288) (bipy-eta), BDHA formed infinite rectangular macrocycles. cardiff.ac.ukresearchgate.net With other linkers, one-dimensional zigzag chains and ladder-like structures were observed. cardiff.ac.ukresearchgate.net These findings highlight the directional nature of hydrogen bonds in controlling the dimensionality and topology of the resulting crystal structures.

Another example demonstrates that 9,10-bis(4-pyridylethynyl)anthracene can form a three-dimensional hydrogen-bonded network with 1,3,5-tri(hydroxy)benzene. nih.gov This network is further stabilized by π-π interactions between adjacent anthracene moieties, illustrating the cooperative nature of these non-covalent forces in crystal engineering. nih.gov The interplay between hydrogen bonding and π-stacking is also crucial in the self-assembly of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives, where amide groups are a prerequisite for the formation of ordered assemblies in solution. psu.edu

Table 1: Supramolecular Structures of BDHA with Bipyridine Bases

| Coformer | Resulting Structure | Key Hydrogen Bonds |

|---|---|---|

| 4,4'-bipyridyl (bipy) | Infinitely rectangular macrocycles | O–H···N |

| 1,2-bis(4-pyridyl)ethane (bipy-eta) | Infinitely rectangular macrocycles | O–H···N |

| 1,3-di(4-pyridyl)propane (dipy-pra) | One-dimensional zigzag chain | O–H···N, O–H···O |

| 4,4'-dipyridyl sulfide (B99878) (dipy-sul) | Ladder structure | O–H···N, O–H···O |

| 4,4'-dipyridyl disulfide (dipy-dis) | One-dimensional zigzag chain | O–H···N, O–H···O |

Halogen Bonding Interactions

Halogen bonding, an interaction between an electrophilic region on a halogen atom and a nucleophilic site, offers another powerful tool for directing the crystal packing of this compound and its analogs. By replacing hydrogen bond donors with halogen bond donors, new supramolecular assemblies with distinct properties can be engineered.

For instance, the iodine-functionalized derivative, 9,10-bis(iodoethynyl)anthracene, has been synthesized to explore the role of halogen bonding in forming two-dimensional molecular crystals. nih.gov In this case, the iodine atoms act as halogen bond donors, interacting with Lewis bases like pyrazine. nih.gov The crystal structure of 9,10-bis(iodoethynyl)anthracene reveals that the C—C—I bond angles are slightly bent from the expected 180°, which is attributed to I···π halogen bonding between the iodine atoms and the π-systems of adjacent anthracene rings. stanford.edu These interactions, in conjunction with offset π–π stacking, lead to a two-dimensional supramolecular structure. stanford.edu

In co-crystals of dipyridyl-naphthalenediimide with diiodobenzene and diiodotetrafluorobenzene, C–I···N halogen bonds are the primary interactions forming infinite chains. The strength and linearity of these halogen bonds can be tuned by the nature of the halogen bond donor. For example, in a study of cocrystals with 1-(3,5-dinitrophenylethynyl)-2,4,6-triflouro-3,5-diiodobenzene, I···N distances were found to be around 86-92% of the sum of the van der Waals radii, indicating strong interactions.

Table 2: Halogen Bonding Parameters in Selected Co-crystals

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | I···N Distance (Å) | C—I···N Angle (°) |

|---|---|---|---|---|

| 1,4-diiodotetrafluorobenzene | dipyridyl-naphthalenediimide | C–I···N | 2.805(2) - 2.858(3) | 177.3(2) - 178.0(3) |

| diiodobenzene | dipyridyl-naphthalenediimide | C–I···N | ~2.816(3) | Linear |

| 1-(3,5-dinitrophenylethynyl)-2,4,6-triflouro-3,5-diiodobenzene | pyrimidine derivative | C–I···N | 3.022(3) - 3.261(3) | 162.93(10) - 171.77(9) |

Influence of Molecular Conformation on Crystal Packing

Studies on 9,10-distyrylanthracene (B86952) (DSA) derivatives have shown that these molecules often adopt nonplanar conformations in the crystalline state. This deviation from planarity is a result of supramolecular interactions that lead to rigid and tightly packed structures, which can make typical cofacial π-π stacking impossible. The specific torsional angles are influenced by intermolecular interactions and the molecular stacking itself. In some cases, the introduction of bulky substituents can disrupt packing and reduce crystallinity.

The crystal packing of 9,10-bis(phenylethynyl)anthracene (BPEA) has been shown to exhibit polymorphism, with different crystal forms having distinct intermolecular interactions. For instance, one polymorph may have richer C–H···π and C–H···H–C interactions than another. The anthracene moieties in these structures are often arranged in an offset stacking arrangement, with interplanar separations indicative of π-π stacking. stanford.edu For example, the interplanar spacing in monoclinic 9,10-bis(phenylethynyl)anthracene is 3.405 Å. stanford.edu

Thin Film Morphology and Molecular Orientation

The performance of this compound and its derivatives in electronic devices is highly dependent on the morphology and molecular orientation within thin films. Various analytical techniques are employed to characterize these properties at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Characterization

For instance, AFM has been used to examine the thin-film morphologies of dialkylated dibenzo[a,h]anthracene derivatives. These studies revealed that different alkyl substituents can lead to distinct film-forming capacities and crystalline structures. In a related example, AFM images of thin films of a dibenzothiophen-S,S-dioxide-based molecule showed grains of near-regular shape with an average size of 0.4 mm, while another derivative formed elongated grains up to several micrometers in size. Such differences in grain structure and the number of grain boundaries can significantly impact charge carrier mobility. The self-assembly of BPEA derivatives has also been studied using AFM, revealing the role of amide groups in controlling the formation of ordered structures. psu.edu

X-ray Spectroscopy for Local Molecular Order (e.g., Polarization Dependence of C 1s → π* Transitions)

X-ray spectroscopy techniques, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, are instrumental in determining the local molecular order and orientation within thin films. NEXAFS is particularly sensitive to the bonding environment of atoms and can be used to probe the orientation of molecules on a surface.

The principle behind using NEXAFS for molecular orientation lies in the polarization dependence of core-level excitations. When using linearly polarized X-rays, the absorption intensity for a specific electronic transition, such as the C 1s → π* transition in aromatic systems, is maximized when the electric field vector of the X-rays is aligned with the direction of the transition dipole moment of that orbital. The π* orbitals in molecules like this compound are oriented perpendicular to the plane of the aromatic rings. By varying the angle of the incident polarized X-rays relative to the substrate surface and measuring the intensity of the C 1s → π* resonance, the average tilt angle of the molecules with respect to the surface can be determined.

Advanced Photophysical Investigations of 9,10 Bis Pyridin 4 Ylethynyl Anthracene Systems

Fluorescence and Luminescence Characteristics

9,10-Bis(pyridin-4-ylethynyl)anthracene is a π-conjugated organic molecule built upon a 9,10-disubstituted anthracene (B1667546) core. Molecules in this class are recognized for their potent fluorescent properties, making them subjects of interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). rsc.orgrsc.org The defining characteristic of these systems is the highly efficient luminescence originating from the anthracene moiety, the properties of which can be tuned by the substituents at the 9 and 10 positions. rsc.org

Absorption and Emission Spectra (UV-Vis and Fluorescence)

The electronic absorption and emission spectra of this compound are governed by the extensive π-conjugated system of the molecule. The electronic transitions of the central anthracene core are primarily responsible for the observed photophysical behavior. rsc.orgmdpi.com Substituents at the 9 and 10 positions typically have a minor effect on the absorption profile but can significantly influence the fluorescence properties. rsc.org

For many 9,10-disubstituted anthracene derivatives, the UV-Vis absorption spectrum in solution displays characteristic vibronic structures, which correspond to transitions from the ground electronic state (S₀) to various vibrational levels of the first excited singlet state (S₁). Similarly, the fluorescence spectrum, which results from the radiative decay from the S₁ back to the S₀ state, also exhibits a well-resolved vibronic progression. While specific, experimentally determined absorption and emission maxima for this compound are not widely documented in publicly available literature, the closely related compound, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), shows strong absorption between 400-450 nm and a vibrant green fluorescence with emission peaks in the 460-500 nm range, depending on the solvent. aatbio.comsemanticscholar.org

Photoluminescence Quantum Yield Determination

The photoluminescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Anthracene derivatives substituted at the 9 and 10 positions are known to be archetypal fluorophores, often exhibiting quantum yields approaching 100% in dilute solutions and solid hosts. rsc.org For instance, the benchmark annihilator 9,10-diphenylanthracene (B110198) has a measured ΦF of 0.97 in cyclohexane. bjraylight.com The parent compound BPEA is also known for its near-unity quantum yield in cyclohexane. photochemcad.comomlc.org

For this compound, the introduction of pyridyl groups containing nitrogen atoms may influence the quantum yield. The lone pair of electrons on the nitrogen can potentially introduce non-radiative decay pathways, which could lower the ΦF compared to its phenyl-substituted analog. rsc.org Thiophene-substituted anthracenes, for example, show a dramatic decrease in quantum yield from near unity to less than 10%. rsc.org

Fluorescence Lifetime Measurements

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is crucial for understanding the dynamics of the excited state. For soluble 9,10-disubstituted anthracene derivatives, fluorescence lifetimes are typically in the range of a few nanoseconds (ns). nih.gov Specifically, derivatives of BPEA have been reported with natural radiative lifetimes between 2.5 and 4.4 ns. nih.gov While precise lifetime measurements for this compound are not specified in the available literature, its structural similarity to other high-performance anthracene fluorophores suggests its lifetime would fall within this typical nanosecond range.

Aggregation-Induced Emission (AIE) Phenomena and Underlying Mechanisms

A significant number of 9,10-disubstituted anthracene derivatives exhibit a phenomenon known as Aggregation-Induced Emission (AIE). polymer.cnrsc.orgrsc.org AIE is a photophysical effect where molecules that are weakly or non-emissive in a dilute solution state (as individual molecules) become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgresearchgate.net This behavior is contrary to the more common aggregation-caused quenching (ACQ) where fluorescence is diminished upon aggregation due to the formation of non-emissive excimers or π-π stacking. rsc.org This property makes AIE-active materials, or "AIEgens," highly valuable for applications in sensing, bio-imaging, and solid-state lighting. rsc.orgnih.govresearchgate.net

| State | Molecular Arrangement | Intramolecular Motion | Primary Decay Pathway | Observed Emission |

|---|---|---|---|---|

| Dilute Solution | Isolated Molecules | Active (Free Torsion) | Non-Radiative | Weak / Quenched |

| Aggregated State | Molecular Aggregates/Solid | Restricted Torsion | Radiative (Fluorescence) | Strong |

The primary mechanism responsible for the AIE phenomenon in this class of molecules is the Restriction of Intramolecular Torsion (RIT), sometimes referred to as Restriction of Intramolecular Rotation (RIR). polymer.cnresearchgate.netresearchgate.net In a dilute solution, the pyridylethynyl side groups of this compound can freely rotate or twist around the single bonds connecting them to the central anthracene core. researchgate.net These torsional motions are highly efficient non-radiative decay channels, allowing the excited-state energy to dissipate as heat rather than light, thus quenching the fluorescence. rsc.org

When the molecules are transferred to an aggregated state—either by adding a non-solvent, casting a solid film, or forming a crystal—the physical packing and intermolecular interactions severely hinder these intramolecular torsional motions. polymer.cnresearchgate.net By blocking this major non-radiative decay pathway, the excited-state energy is channeled into the radiative decay pathway, resulting in a dramatic increase in fluorescence intensity. researchgate.net This "switching on" of luminescence upon aggregation is the hallmark of AIE. polymer.cn

The AIE effect is highly dependent on the local environment of the fluorophore. The classic method to demonstrate AIE involves dissolving the compound in a good solvent (e.g., tetrahydrofuran, THF), where it is typically non-emissive, and progressively adding a poor solvent (e.g., water or hexane). As the fraction of the poor solvent increases, the molecules, which are insoluble in the mixture, begin to form nanoaggregates. This aggregation process can be monitored by observing the significant turn-on of fluorescence. researchgate.net

The morphology of the aggregates—whether they are amorphous or crystalline—can also influence the final emission properties. rsc.org Different crystal packing polymorphs can lead to variations in the emission color and intensity due to distinct intermolecular arrangements that restrict intramolecular motions to different extents. polymer.cnresearchgate.net This sensitivity to physical state has led to the development of AIE-active materials for applications as sensors for viscosity, pressure (piezochromism), and temperature. researchgate.net

Excited State Dynamics and Photostability

Intersystem crossing (ISC) is the process by which a molecule in an excited singlet state (S₁) transitions to an excited triplet state (T₁). For molecules in the 9,10-bis(alkylethynyl)anthracene family, this process is remarkably inefficient. Studies on the closely related analogue 9,10-bis(phenylethynyl)anthracene (BPEA) using single-molecule spectroscopy have determined the ISC quantum yield to be extremely low, on the order of 10⁻⁵ to 10⁻⁴. researchgate.net This low probability of triplet state formation is a key factor in the high fluorescence quantum yield of these compounds, which approaches unity in dilute solutions. nih.govomlc.org

The inefficiency of the S₁ → T₁ transition is rationalized by the large energy gap between the relevant excited states. researchgate.net Theoretical calculations support the finding that intersystem crossing does not play a significant role in the photophysics of these molecules at the single-molecule level. psu.edu However, in dimers and trimers of BPEA, triplet states can be formed through an alternative pathway in polar solvents. This mechanism involves charge recombination from a symmetry-breaking charge-separated state, rather than direct singlet fission or conventional intersystem crossing. nih.gov

| Parameter | Value | Compound Studied |

| Intersystem Crossing (ISC) Quantum Yield | 10⁻⁵ – 10⁻⁴ | 9,10-bis(phenylethynyl)anthracene (BPEA) |

A defining characteristic of conjugated molecules featuring phenylethynyl or pyridylethynyl groups is the presence of torsional disorder at room temperature. In the ground state, the pyridyl rings of this compound are not held co-planar with the central anthracene core and can exist in a distribution of torsional angles. This conformational heterogeneity leads to inhomogeneous broadening of the electronic absorption spectrum.

Upon photoexcitation to the S₁ state, the molecule becomes significantly more rigid due to increased electronic conjugation. This drives a rapid structural relaxation towards a more planar conformation. This excited-state planarization leads to significant spectral dynamics and is a primary reason why the absorption and fluorescence spectra of these compounds are not mirror images of each other.

Ultrafast spectroscopic studies on BPEA have elucidated the dynamics of this process. It has been shown that the planarization in the excited state is an extremely fast process that occurs partially via a viscosity-independent inertial motion. In contrast, the re-equilibration of the torsional disorder once the molecule returns to the ground state is a purely diffusive process, dependent on solvent viscosity. This difference in dynamics is attributed to the steeper potential energy surface along the torsional coordinate in the excited state compared to the ground state.

The dynamics of this planarization have been measured in various solvents, with time constants reflecting the speed of the structural rearrangement.

| Solvent | τ₁ / ps | A₁ | τ₂ / ps | A₂ | τ₃ / ps | A₃ |

| Cyclohexane | 0.12 | -0.68 | 0.67 | -0.22 | 11.9 | -0.1 |

| Decaline | 0.10 | -0.65 | 0.31 | -0.15 | 3.3 | -0.20 |

| Paraffin Oil | 0.12 | -0.66 | 0.65 | -0.17 | 120 | -0.17 |

Data derived from multiexponential analysis of the rise of the fluorescence band area for BPEA. τᵢ and Aᵢ represent the time constants and relative amplitudes, respectively.

Photostability is a critical attribute for fluorescent molecules. For the BPEA analogue, the primary mechanism of photodegradation involves interaction with molecular oxygen. researchgate.net Like many anthracene derivatives, the central aromatic core is susceptible to reaction with singlet oxygen, which is generated by energy transfer from the excited triplet state of the fluorophore. This reaction typically leads to the formation of a 9,10-endoperoxide, which disrupts the conjugated π-system and renders the molecule non-fluorescent. The bulky pyridylethynyl substituents at the 9 and 10 positions provide significant steric hindrance, which prevents [4+4] photodimerization, another common degradation pathway for unsubstituted anthracene.

Single-molecule spectroscopy studies have quantified the exceptional photostability of BPEA, especially in an inert atmosphere. In the absence of oxygen, a single BPEA molecule can emit over 10⁷ photons before photobleaching. researchgate.net

| Condition | Photons Emitted Before Bleaching | Photobleaching Yield (Φ_bleach) |

| Deoxygenated (Argon) | > 10⁷ | 10⁻⁹ – 10⁻⁸ |

| In Air (Oxygen present) | Significantly reduced | Considerably higher |

Multi-Photon Absorption Processes

Multi-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, resulting in a transition to an excited state that would typically require a single photon of higher energy.

Molecules of the 9,10-bis(arylethynyl)anthracene class are known to be efficient two-photon absorbers. Two-photon absorption (TPA) allows for excitation with lower-energy light (typically in the near-infrared range), which offers advantages such as deeper penetration into scattering media and reduced photodamage in biological imaging.

| Compound Family | Typical TPA Cross-Section (δ_TPA) | Excitation Wavelength Range |

| 9,10-Bis(arylethynyl)anthracene Derivatives | 700 - 4000 GM | 780 - 960 nm |

Theoretical and Computational Studies of 9,10 Bis Pyridin 4 Ylethynyl Anthracene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of conjugated organic molecules. kyushu-u.ac.jpnih.gov This approach allows for the accurate calculation of ground-state properties, providing a detailed picture of electron distribution and orbital energies. For anthracene (B1667546) derivatives, DFT calculations are instrumental in understanding how substituent groups at the 9 and 10 positions influence the electronic characteristics of the core aromatic system. kyushu-u.ac.jp Methods like the B3LYP functional combined with basis sets such as 6-31G* are commonly employed to model the geometry and electronic properties of these systems, offering a balance between computational cost and accuracy. These calculations can elucidate the nature of the π-conjugated system, which is fundamental to the molecule's photophysical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions and chemical stability. nih.gov

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. For π-extended systems like 9,10-Bis(pyridin-4-ylethynyl)anthracene, the HOMO is typically distributed over the electron-rich anthracene core, while the LUMO may extend over the entire conjugated framework, including the pyridyl units. researchgate.netrsc.org The precise energy levels can be finely tuned by modifying the peripheral functional groups. kyushu-u.ac.jp Computational studies on closely related bis-(4'-pyridylethynyl)arenes have provided valuable benchmark data for these types of molecules. researchgate.net

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Bis-(4'-pyridylethynyl)anthracene | PBE0-GD3BJ/6-31G* | -5.91 | -2.22 | 3.69 |

To understand the photophysical properties, such as light absorption and emission, it is necessary to study the molecule's excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for this purpose. nih.gov TD-DFT calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are crucial for fluorescence and phosphorescence phenomena. researchgate.net

For anthracene and its derivatives, the lowest energy electronic transitions are typically π→π* in nature, involving the promotion of an electron from the HOMO to the LUMO. TD-DFT can predict the absorption wavelengths (λ_max) corresponding to these transitions, which can be directly compared with experimental UV-Vis spectra. Furthermore, these calculations provide insights into the character of the excited state, such as whether it is a locally excited (LE) state confined to the anthracene core or a charge-transfer (CT) state involving electron density moving from the anthracene to the pyridyl moieties. kyushu-u.ac.jp The study of excited state dynamics helps to explain phenomena like fluorescence and the potential for applications in optoelectronic devices. rsc.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods like DFT are excellent for describing electronic properties, they are computationally intensive. For studying the dynamics of large systems or molecules in a solvent over time, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. rsc.org These methods use classical force fields (like GAFF, CHARMM, or OPLS) to model the potential energy of a system as a function of its atomic coordinates. rsc.org

MD simulations can model the behavior of this compound in different environments, such as in various solvents or in the solid state. These simulations provide detailed information on conformational flexibility, such as the rotation of the pyridyl rings relative to the anthracene plane. rsc.org They are also used to assess the influence of the solvent on molecular aggregation and to understand the structural and dynamic aspects of the molecule within a crystal lattice. rsc.org Such simulations are valuable for predicting how the molecule will behave in a device or solution, offering insights that are complementary to static quantum chemical calculations.

Semi-Empirical Molecular Orbital Calculations (e.g., PM6) for Self-Assembly Mechanisms

The self-assembly of molecules into well-defined nanostructures is governed by a delicate balance of non-covalent interactions, such as π-π stacking and hydrogen bonding. Investigating these large-scale assemblies can be computationally demanding. Semi-empirical molecular orbital methods, such as PM6 (Parameterization Method 6), offer a computationally efficient alternative for exploring the mechanisms of self-assembly. researchgate.net

For derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), a class of compounds structurally similar to this compound, PM6 calculations have been successfully used to study aggregation behavior. researchgate.netljmu.ac.uk These theoretical studies can model the formation of dimers and larger aggregates, helping to identify the most stable packing arrangements. By calculating the interaction energies, researchers can determine the relative importance of different intermolecular forces, such as π-stacking between the anthracene cores, in driving the assembly process. researchgate.netljmu.ac.uk This theoretical insight is crucial for understanding how to control the morphology and properties of self-assembled materials for applications in organic electronics. researchgate.net

Supramolecular Chemistry and Self Assembly Phenomena Involving 9,10 Bis Pyridin 4 Ylethynyl Anthracene

Design Principles for Supramolecular Architectures

The rational design of supramolecular systems utilizing 9,10-Bis(pyridin-4-ylethynyl)anthracene and its derivatives hinges on the strategic exploitation of directional and predictable non-covalent interactions. The geometry of the ligand, particularly the linear disposition of the pyridyl groups, predetermines the potential trajectory of self-assembly, which can be further guided by the choice of complementary molecular or ionic components.

Metal-Ligand Coordination-Driven Self-Assembly (CDS)

Coordination-driven self-assembly is a powerful strategy for constructing discrete and polymeric supramolecular structures with well-defined shapes and sizes. The pyridyl nitrogen atoms of this compound serve as excellent donor sites for coordination with various metal ions. The final topology of the resulting coordination polymer is influenced by factors such as the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of auxiliary ligands. researchgate.net

For instance, the reaction of the closely related ligand di-9,10-(pyridine-4-yl)-anthracene (dpa) with Co(II) and different dicarboxylate ligands has been shown to produce 2-fold interpenetrating pcu networks. rsc.org Similarly, coordination polymers of dpa with Zn(II) and Cd(II) have been synthesized, yielding different 1D and 2D topologies depending on the counterion used. researchgate.net In one case, the combination of dpa with Cd(II) and chloride ions resulted in the formation of layer structures. rsc.org

Beyond extended polymers, this ligand is also suitable for creating discrete metallosupramolecular architectures. A novel ditopic ligand featuring pyridyl donors and an anthracene (B1667546) core has been used to form a [Pd2L4]4+ cage structure through self-assembly with palladium ions. anu.edu.auanu.edu.au This demonstrates the utility of the anthracene-based scaffold in constructing complex, cage-like assemblies.

Table 1: Examples of Metal-Ligand Coordinated Structures with Anthracene-Pyridine Based Ligands

| Metal Ion | Ancillary Ligand/Counterion | Resulting Architecture | Reference |

|---|---|---|---|

| Co(II) | Dicarboxylates | 2-fold interpenetrating pcu networks | rsc.org |

| Zn(II) | Various anions | 1D and 2D topologies | researchgate.net |

| Cd(II) | Chloride | Layered structures | rsc.org |

| Pd(II) | None | [Pd2L4]4+ cage | anu.edu.auanu.edu.au |

Host-Guest Chemistry and Encapsulation Studies

The cavities and pores within supramolecular structures derived from this compound offer potential for host-guest chemistry and the encapsulation of smaller molecules. The size, shape, and chemical nature of these cavities can be tuned through the design of the supramolecular assembly.

Investigations into the host-guest properties of a [Pd2L4]4+ cage constructed from an anthracene-linked dipyridyl ligand revealed a lack of affinity for binding hydrophobic guests. anu.edu.au Computational modeling suggested that significant π-π interactions between the anthracene linkers of the ligands led to a flattening of the cage structure, resulting in the absence of a well-defined cavity suitable for guest encapsulation. anu.edu.auanu.edu.au This finding underscores the critical role that intramolecular interactions play in defining the ultimate shape and function of these complex architectures. While direct encapsulation studies on this compound itself are limited, the principles are demonstrated by related systems. For example, the host compound trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid has been studied for its selective encapsulation of pyridine (B92270) and picoline derivatives. rsc.org

Non-Covalent Interactions in Supramolecular Systems

The stability and structure of supramolecular assemblies containing this compound are governed by a delicate interplay of various non-covalent forces. Understanding the roles of these individual interactions is crucial for predicting and controlling the self-assembly process.

Role of Hydrogen Bonding in Directing Assembly

Hydrogen bonding is a highly directional and specific interaction that plays a pivotal role in guiding the self-assembly of supramolecular structures. The pyridyl nitrogen atoms of this compound can act as hydrogen bond acceptors, interacting with suitable donor molecules.

Exploration of Halogen Bonding in Molecular Packing

Halogen bonding, the non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, is an increasingly utilized tool for crystal engineering and the design of supramolecular materials. By replacing the pyridyl groups with halogenated moieties, the assembly can be directed through these interactions.

The compound 9,10-bis(iodoethynyl)anthracene serves as an excellent model for understanding the potential of halogen bonding in this class of molecules. nih.gov In its crystal structure, the iodine atoms participate in I⋯π halogen bonds with the π-electrons of the anthracene rings of adjacent molecules. nih.gov These directional interactions, in conjunction with offset π-π stacking, guide the formation of a two-dimensional supramolecular structure. nih.gov This demonstrates that functionalizing the anthracene core with halogen-bond donors can effectively direct molecular packing into predictable patterns. utc.edu

Table 2: Key Intermolecular Interactions in Halogenated Anthracene Derivatives

| Interaction Type | Description | Geometric Parameters | Reference |

|---|---|---|---|

| I⋯π Halogen Bond | Interaction between the iodine atom and the centroid of an adjacent anthracene ring. | I1⋯Cg1 = 3.528 Å; I2⋯Cg2 = 3.767 Å | nih.gov |

| C—I⋯π Angle | The angle of the halogen bond, indicating its directionality. | C16—I1⋯Cg1 = 151.2°; C18—I2⋯Cg2 = 150.1° | nih.gov |

Aromatic π-Stacking in Aggregate Formation

The large, electron-rich surface of the anthracene core in this compound provides a strong driving force for aggregation via aromatic π-stacking interactions. These interactions are fundamental to the formation of columnar or lamellar structures in both solution and the solid state.

In derivatives of 9,10-bis(phenylethynyl)anthracene (B116448), the formation of H-type, face-to-face π-stacks is a common self-assembly motif. nih.gov The combination of π-stacking with other interactions, like hydrogen bonding, can lead to the formation of well-defined one-dimensional stacks. nih.govresearchgate.net The presence of π-stacking is often inferred from spectroscopic data, such as changes in UV/Vis and fluorescence spectra upon aggregation. In the case of the [Pd2L4]4+ cage, π-π interactions between the anthracene linkers were strong enough to cause a flattening of the structure, which was supported by an upfield shift of the anthracene protons in the 1H NMR spectrum. anu.edu.au Furthermore, π-stacking interactions between anthracene moieties provide additional stability to networks primarily held together by other forces, such as the hydrogen-bonded assembly with 1,3,5-tri(hydroxy)benzene. utc.edu The interplay between π-stacking and other non-covalent forces is a key factor in determining the final architecture and properties of the resulting supramolecular material. rsc.orgnih.gov

Formation of Controlled Supramolecular Structures

The rigid, linear geometry and terminal pyridyl nitrogen atoms of this compound make it an exceptional building block in supramolecular chemistry. Its structure allows for predictable, directional interactions, primarily through metal-ligand coordination and π-π stacking, facilitating the construction of highly ordered, discrete, and polymeric superstructures.

One-Dimensional (1D) and Two-Dimensional (2D) Assemblies (e.g., Linear Stacks, Sheet-like Networks)

The self-assembly of this compound and its analogs into one- and two-dimensional structures is predominantly guided by coordination with metal ions or through non-covalent interactions like hydrogen bonding and π-π stacking.

Coordination Polymers: The terminal pyridyl groups act as excellent coordination sites for transition metals, leading to the formation of coordination polymers with varied dimensionality. For the closely related ligand di-9,10-(pyridine-4-yl)-anthracene (dpa), which lacks the ethynyl (B1212043) spacers, studies have shown that the choice of metal ion and counter-anion can direct the resulting topology. researchgate.netrsc.org

1D Assemblies: When combined with Zn(II) salts containing p-toluenesulfonate (p-Tos) or trifluoroacetate (B77799) (CF₃CO₂) anions, the ligand forms simple linear, zigzag chain structures. researchgate.net Similarly, a cadmium-based polymer, [Cd(dpa)(Cl)₂(H₂O)₂]n, features polymeric chains where Cd(II) ions are linked by the dpa ligands. rsc.org

2D Assemblies: The use of different metal-anion combinations, such as Cd(II) with perchlorate (B79767) (ClO₄⁻) or silicon hexafluoride (SiF₆²⁻), can promote the formation of porous 2D lattices. researchgate.net Another example involves a cadmium-based complex, [Cd(dpa)₂(Cl)₂]n, which assembles into layered structures. rsc.org

These examples demonstrate the principle that by carefully selecting the metallic nodes and counter-ions, the assembly of anthracene-pyridine based linkers can be guided to form predictable 1D and 2D networks.

Hydrogen Bonding and π-π Stacking: Derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA), which feature a similar anthracene core, have been shown to form 1D supramolecular fibers through linear hydrogen bond formation. researchgate.net In these systems, intermolecular interactions lead to H-type aggregates, where the molecules stack in a parallel fashion. ljmu.ac.ukresearchgate.net This aggregation behavior, driven by a combination of hydrogen bonding and π-π interactions, is crucial for creating ordered assemblies in solution and in the solid state. ljmu.ac.ukresearchgate.net The strong tendency of the flat, aromatic anthracene core to engage in π-stacking is a key driver for the formation of these linear assemblies.

| Assembly Type | Driving Interaction(s) | Metal/Anion Example (Analogs) | Resulting Structure |

| 1D Coordination Polymer | Metal-Ligand Coordination | Zn(II) / p-Toluenesulfonate | Linear Zigzag Chains researchgate.net |

| 1D Coordination Polymer | Metal-Ligand Coordination | Cd(II) / Chloride | Polymeric Chains rsc.org |

| 2D Coordination Polymer | Metal-Ligand Coordination | Cd(II) / Perchlorate | Porous 2D Lattices researchgate.net |

| 1D Supramolecular Fiber | Hydrogen Bonding, π-π Stacking | N/A (BPEA Derivatives) | Linear Stacks (Fibers) researchgate.net |

Supramolecular Cages and Boxes

The defined length and rigid geometry of this compound make it an ideal panel or linker for constructing discrete, three-dimensional supramolecular structures such as cages and boxes. These assemblies are typically formed through coordination chemistry, where multiple ligands are connected by metal ions to create an enclosed cavity.

A notable example is the formation of a [Pd₂L₄]⁴⁺ cage, where 'L' represents a ditopic ligand featuring pyridyl donors and an anthracene core. anu.edu.auanu.edu.au In this architecture, four of the anthracene-based ligands act as the flat "panels" of the cage, while two palladium ions serve as the corners, holding the structure together. anu.edu.au The large, hydrophobic aromatic surfaces of the anthracene units define the character of the internal cavity. anu.edu.au

Interestingly, computational modeling and ¹H NMR spectroscopy of such a cage revealed that significant π-π interactions between the anthracene linkers of the different ligands can occur. anu.edu.au This interaction causes a degree of flattening in the cage structure, influencing the shape and definition of the internal cavity and potentially affecting its ability to bind guest molecules. anu.edu.au These molecular cages are of significant interest for their potential in host-guest chemistry, such as sequestering environmental pollutants like polycyclic aromatic hydrocarbons (PAHs). anu.edu.au

| Cage Component | Role in Assembly | Key Feature |

| This compound (Ligand) | Panels / Linkers | Provides rigidity and defines the cavity's hydrophobic character. anu.edu.au |

| Palladium(II) Ions | Corners / Nodes | Connects four ligands to form a closed [Pd₂L₄]⁴⁺ structure. anu.edu.au |

| Internal Cavity | Host Environment | Offers a hydrophobic space for potential guest encapsulation. anu.edu.au |

| π-π Interactions | Structural Influence | Can cause flattening of the cage, altering cavity shape. anu.edu.au |

Influence of Linker Geometry on Self-Assembly Dynamics

The geometry of a linker molecule is a critical parameter that dictates the dynamics and outcome of a self-assembly process. For molecules based on the 9,10-bis(ethynyl)anthracene core, the rigid, linear arrangement of the pyridyl-ethynyl-anthracene-ethynyl-pyridyl system imposes significant geometric constraints that favor the formation of linear or angular structures.

Research on related systems, such as dimers of 9,10-bis(phenylethynyl)anthracene (BPEA) connected by a phenylene spacer, provides insight into how subtle changes in geometry affect supramolecular properties. rsc.org In this study, dimers were synthesized with ortho-, meta-, and para- arrangements, which altered the relative orientation and electronic coupling between the two BPEA units. rsc.org

The study revealed that the linker geometry had a profound impact on the dynamics of symmetry-breaking charge separation (SB-CS), a key photophysical process:

The ortho-dimer facilitated fast charge separation even in weakly polar solvents, with a slow recombination rate.

The para-dimer exhibited the fastest charge separation but also the fastest recombination.

The meta-dimer showed a slower charge separation process that only occurred in polar solvents. rsc.org

These findings underscore that the fixed spatial relationship between interacting units, as determined by the linker geometry, directly controls the electronic coupling and subsequent dynamic processes within the resulting supramolecular assembly. For this compound, its inherent linearity and rigidity are key geometric features that pre-program its assembly into well-defined, extended structures like wires, stacks, and the panels of coordination cages.

Applications in Advanced Materials Science Based on 9,10 Bis Pyridin 4 Ylethynyl Anthracene

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are foundational materials in the field of OLEDs, valued for their high photoluminescence quantum yields and excellent thermal stability. rsc.org The incorporation of pyridyl groups into the anthracene core, as seen in 9,10-Bis(pyridin-4-ylethynyl)anthracene, is a strategic design choice to modulate charge transport properties and enhance device performance.

Utilization as Host Materials in Emissive Layers

The large energy gap and high triplet energy of many anthracene derivatives make them suitable as host materials for phosphorescent and fluorescent emitters in the emissive layer of an OLED. nih.gov A host material serves as a solid-state matrix for a small concentration of guest emitter molecules, facilitating charge recombination and enabling efficient energy transfer to the guest. While specific studies detailing the use of this compound as a host material are not extensively documented, its fundamental properties are promising. For context, other functionalized anthracene derivatives have demonstrated exceptional performance as hosts. For instance, bipolar anthracene derivatives, which contain both hole- and electron-transporting moieties, have been used to create highly efficient blue electroluminescent devices. nih.gov The presence of pyridine (B92270) units in this compound provides electron-transporting character, suggesting it could function effectively as a host material, potentially improving charge balance within the emissive layer.

Development as Electron Transporting Layers

The inclusion of nitrogen-containing heterocycles like pyridine in a conjugated molecule typically enhances its electron-transporting capabilities. The nitrogen atom's electronegativity lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection from the cathode and transport through the organic layer.

A structurally related pyridine-containing anthracene derivative, 9,10-bis(3-(pyridin-3-yl)phenyl)anthracene (DPyPA), has been synthesized and shown to possess ambipolar transport properties, with a notable electron mobility of approximately 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net This performance, significantly higher than some standard electron transport materials, underscores the potential of the pyridyl-anthracene combination. researchgate.net Given these findings, this compound is a strong candidate for development as an electron transport layer (ETL) material, potentially leading to OLEDs with lower operating voltages and improved stability. researchgate.net

Device Performance and Efficiency Optimization

The performance of an OLED is quantified by several key metrics, including its external quantum efficiency (EQE), luminance (brightness), and efficiency roll-off (the decrease in efficiency at high brightness). While specific device data for OLEDs incorporating this compound is not yet widely available, the performance of analogous systems highlights the potential for this class of materials.

For comparison, a different class of materials integrating pyrene (B120774) and pyridine units has been used to create OLEDs with significantly reduced efficiency roll-off. nih.gov Devices using these materials as the hole-transporting layer have achieved a maximum luminance of 17,300 cd/m² and a maximum EQE of 9%, with only a 7% roll-off at high luminance levels. nih.gov The stable performance is attributed to the high thermal stability and suitable energy levels of the materials. nih.gov These results suggest that the combination of aromatic cores (like anthracene) with pyridine units is a promising strategy for achieving high-performance, stable OLEDs.

Table 1: Performance of an OLED Device Using a Pyrene-Pyridine Derivative (Py-Br) as the Hole-Transporting Layer This table is provided for contextual understanding of pyridine-containing aromatic systems in OLEDs.

| Performance Metric | Value |

| Maximum Luminance | 17,300 cd/m² |

| Maximum Current Efficiency | 27.6 cd/A |

| Maximum External Quantum Efficiency (EQE) | 9% (at 3500 cd/m²) |

| Efficiency Roll-Off (1000 to 10,000 cd/m²) | 7% |

Source: ACS Omega nih.gov

Application in Triplet-Triplet Annihilation (TTA) Photon Upconversion Systems

Triplet-triplet annihilation (TTA) is a process where two triplet excitons interact to generate a higher-energy singlet exciton, which can then emit light at a shorter wavelength than the initial excitation source (photon upconversion). The anthracene core is a classic and highly efficient annihilator in TTA-UC systems due to its favorable triplet energy levels.

Molecules based on 9,10-disubstituted anthracenes are frequently used for this purpose. rsc.org The process typically involves a sensitizer (B1316253) molecule that absorbs low-energy light and transfers its energy to the annihilator (the anthracene derivative), creating two triplet excitons. These triplets then undergo TTA to produce an upconverted photon. Deep-blue TTA-based OLEDs using orthogonal anthracene and pyrene derivatives have achieved maximum external quantum efficiencies of up to 5.48%. rsc.org The structural analogue, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), is a benchmark annihilator in many TTA-UC studies. chemrxiv.org The high fluorescence quantum yield and appropriate triplet energy of the this compound core make it an excellent candidate for use as an annihilator in TTA-UC systems for applications ranging from bioimaging to solar energy conversion and high-efficiency OLEDs.

Organic Semiconductors and Thin Film Transistors (OTFTs)

The performance of organic thin-film transistors (OTFTs) is critically dependent on the charge carrier mobility of the organic semiconductor used in the active channel. Anthracene and its derivatives have long been studied for these applications due to their stability and well-defined crystalline packing, which is conducive to efficient charge transport. mdpi.com

Investigations of Charge Carrier Mobility

Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through a material under the influence of an electric field. High mobility is essential for fast-switching transistors and complex circuits. While direct measurements of the charge carrier mobility for this compound have not been reported, studies on related anthracene derivatives provide valuable insights into its potential.

The introduction of pyridine groups can render the material ambipolar, meaning it can transport both holes and electrons. The related compound 9,10-bis(3-(pyridin-3-yl)phenyl)anthracene (DPyPA) was found to have both electron and hole mobilities of around 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Furthermore, modifying the substitution on the anthracene core can dramatically impact mobility. For example, functionalizing the 2,6-positions of anthracene with fluorinated phenyl groups has been shown to switch the charge transport from p-type (hole-transporting) to n-type (electron-transporting). mdpi.com Other anthracene derivatives have achieved even higher mobilities; for instance, solution-processed OTFTs based on X-shaped molecules derived from 2,6-dibromo-9,10-bis(phenylethynyl)anthracene have exhibited hole mobilities as high as 0.014 cm² V⁻¹ s⁻¹ without the need for thermal annealing. researchgate.net

Table 2: Charge Carrier Mobilities of Various Anthracene-Based Organic Semiconductors This table provides context on the range of mobilities achieved with different anthracene derivatives.

| Compound | Mobility (µ) | Carrier Type |

| 9,10-bis(3-(pyridin-3-yl)phenyl)anthracene (DPyPA) | ~10⁻³ cm² V⁻¹ s⁻¹ | Ambipolar (Hole & Electron) |

| X-shaped Thiophene-Anthracene Derivative | 0.010–0.014 cm² V⁻¹ s⁻¹ | Hole |

| 2,6-Diphenylanthracene (DPA) | 0.17 cm² V⁻¹ s⁻¹ | Hole |

| 2,6-Bis(pentafluorophenyl)anthracene | 0.02 cm² V⁻¹ s⁻¹ | Electron |

Source: Request PDF, MDPI researchgate.netmdpi.comresearchgate.net

These findings demonstrate that the anthracene framework is a highly versatile platform for designing high-performance organic semiconductors. The specific combination of an anthracene core with pyridylethynyl substituents in this compound suggests it is a promising material for investigation in OTFTs, with the potential for ambipolar behavior and respectable charge carrier mobility.

Studies on Molecular Self-Ordering Properties in Thin Films

The ability of molecules to self-assemble into well-defined structures is a cornerstone of developing functional organic electronic and optoelectronic devices. While comprehensive studies on the thin-film self-ordering of this compound are not extensively documented, research on analogous anthracene derivatives provides significant insights into the expected behavior. The self-assembly is primarily governed by a combination of π-π stacking interactions between the aromatic anthracene cores and, in the case of pyridyl-substituted compounds, potential hydrogen-bonding or coordinative interactions involving the nitrogen atoms.

For the closely related compound, 9,10-bis(phenylethynyl)anthracene (BPEA), studies have shown that it crystallizes into different polymorphs, each exhibiting distinct molecular packing which in turn influences its electronic properties. This polymorphism highlights the sensitivity of self-assembly to subtle changes in intermolecular forces. For this compound, the presence of the terminal pyridine rings introduces a directional element to the intermolecular interactions. These nitrogen-containing heterocycles can act as hydrogen bond acceptors, potentially guiding the assembly into specific, ordered arrangements in the solid state or in thin films. This directed assembly is crucial for optimizing charge transport and other electronic properties in thin-film devices.

Chemiluminescent Emitters and General Photon Upconversion Systems

Anthracene derivatives are renowned for their high fluorescence quantum yields, making them excellent candidates for use in chemiluminescent systems and as annihilators in triplet-triplet annihilation (TTA) photon upconversion.

Chemiluminescence is the emission of light from a chemical reaction. In a typical system, a high-energy intermediate is generated, which then transfers its energy to a fluorescent molecule (the emitter), causing it to emit light. The phenyl-substituted analogue, 9,10-bis(phenylethynyl)anthracene (BPEA), is a well-known and highly efficient emitter used in commercial lightsticks, where it produces a characteristic green glow. The high quantum efficiency of BPEA is central to the brightness and longevity of these devices. While specific data for this compound in chemiluminescent applications is sparse, its structural similarity to BPEA suggests it would also be a competent emitter.

Photon upconversion via TTA is a process where two low-energy photons are converted into one higher-energy photon. This is achieved through a sensitizer molecule that absorbs the low-energy light and transfers its energy to an annihilator (or emitter) molecule, creating a triplet exciton. When two of these triplet excitons on different annihilator molecules meet, they can annihilate to produce a higher-energy singlet exciton, which then decays radiatively, emitting a higher-energy photon. Anthracene derivatives are frequently used as annihilators in these systems. rsc.org Studies on various 9,10-disubstituted anthracenes have demonstrated their utility in TTA-UC systems. rsc.org For instance, certain derivatives have been shown to have upconversion quantum yields that slightly surpass the benchmark annihilator, 9,10-diphenylanthracene (B110198) (DPA). rsc.org The efficiency of the TTA process is highly dependent on the triplet state energy of the annihilator.

| Annihilator Compound | Sensitizer | Upconversion Quantum Yield (ΦUC) | Key Findings |

|---|---|---|---|

| 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-Ac) | Platinum(II) meso-Tetraphenyl Tetrabenzoporphine (PtTPBP) | High (TTA efficiency of 77 ± 3%) | Efficient NIR-to-blue photon upconversion with a large anti-Stokes shift of 1.03 eV. cam.ac.uk |

| 4-(10-phenylanthracene-9-yl)pyridine | Platinum octaethylporphyrin | Slightly exceeded DPA | Demonstrates the effectiveness of pyridine-substituted anthracenes as annihilators. rsc.org |

| 9,10-diphenylanthracene (DPA) | Platinum octaethylporphyrin | Benchmark value | Commonly used as a standard for comparing upconversion efficiencies. rsc.org |

Sensing Applications (Non-Clinical Focus)

The inherent fluorescence of the anthracene core can be modulated by interactions with external chemical species, making anthracene derivatives attractive for the development of fluorescent chemical sensors.

Development of Fluorescent Sensors for Chemical Detection

The pyridine moieties in this compound provide potential binding sites for metal ions. The coordination of a metal ion to the nitrogen atoms of the pyridine rings can alter the electronic structure of the molecule, leading to a change in its fluorescence properties, such as quenching or enhancement of the emission. This principle has been widely used to design fluorescent sensors for various metal cations. For example, other anthracene-based compounds have been successfully employed for the sensitive and selective detection of metal ions like Cu²⁺ and Cr³⁺. beilstein-journals.orgnih.gov In these sensors, the binding of the target ion perturbs the photoinduced electron transfer (PET) process, resulting in a detectable change in fluorescence. nih.gov While specific studies detailing the use of this compound as a metal ion sensor are not prominent in the literature, its structure is conducive to such applications. mdpi.com

| Anthracene-Based Sensor | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| 9,10-Bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | Fluorescence quenching | 150 nM researchgate.net |

| Anthracene-thiophene Schiff base (ANT-Th) | Cr³⁺ | "Turn-on" fluorescence | 0.4 μM nih.gov |

| Anthracene coupled adenine | Cu²⁺ | Fluorescence quenching | Not specified beilstein-journals.org |

Surface Enhanced Raman Scattering (SERS) for Adsorption and Orientation Studies

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that provides detailed vibrational information about molecules adsorbed on nanostructured metal surfaces, typically gold or silver. This technique can be used to study the adsorption behavior and orientation of molecules at interfaces. For molecules like this compound, SERS can elucidate how the molecule interacts with the metal surface.

Studies on structurally similar molecules, such as 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA), have shown that the adsorption to a silver surface occurs through the nitrogen atom of the pyridyl group. This interaction is key to understanding the self-assembly and electronic properties of these molecules when incorporated into devices with metal contacts. The orientation of the molecule on the surface, whether it lies flat or stands upright, can be inferred from the relative enhancement of different vibrational modes in the SERS spectrum. For instance, in-plane and out-of-plane vibrational modes will be enhanced differently depending on the molecule's orientation relative to the surface. This information is critical for designing and fabricating molecular electronic devices where the interface between the organic molecule and the metal electrode plays a crucial role in device performance.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Research on 9,10-Bis(pyridin-4-ylethynyl)anthracene has established it as a versatile and highly functionalized organic building block. A primary academic contribution has been the development of its synthesis, typically achieved through Sonogashira cross-coupling reactions between 9,10-dibromoanthracene (B139309) and a suitable pyridine-alkyne derivative. mdpi.com This synthetic accessibility has paved the way for its exploration in various fields of materials science.

The compound's core structure, which features a rigid anthracene (B1667546) fluorophore linked to two terminal pyridyl groups via ethynyl (B1212043) spacers, imparts a unique combination of photophysical and chemical properties. Key research progress has centered on utilizing this structure as a foundational component for more complex supramolecular assemblies and functional materials. For instance, it has been successfully employed as a precursor in the synthesis of novel "extended viologen" derivatives. mdpi.com In these systems, the 9,10-diethynylanthracene (B3111712) core extends the π-conjugation between the pyridinium (B92312) units, leading to intriguing optical and electronic properties relevant for optoelectronic applications. mdpi.com

Furthermore, the pyridyl nitrogen atoms act as effective hydrogen bond acceptors, enabling the compound to form well-defined, hydrogen-bonded three-dimensional networks with complementary molecules like 1,3,5-tri(hydroxy)benzene. utc.edu This demonstrates its utility in crystal engineering and the bottom-up construction of ordered molecular solids. A significant advancement has been the quaternization of the pyridyl nitrogen atoms to create dications used in hybrid organic-inorganic materials. A notable example is its methylated derivative, which forms a one-dimensional hybrid iodoplumbate that is highly luminescent, chemically stable, and thermally robust, showing promise for light-emitting applications. researchgate.net The research collectively highlights the compound's role as a bridge between molecular design and the creation of materials with tailored electronic and structural properties.

Emerging Trends and Unexplored Research Avenues

The established utility of this compound as a structural unit is giving rise to several emerging research trends. A primary direction is its use as a linear, ditopic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The terminal pyridyl groups are ideal coordination sites for metal ions, and the rigid, conjugated backbone is well-suited for forming porous, stable frameworks. Research on analogous ligands has shown that such coordination polymers can exhibit high selectivity for CO2 adsorption and can be used for creating sensitive fluorescent sensors. rsc.org

Several research avenues remain largely unexplored. While its photophysical properties are known to be interesting, a systematic investigation into its application as a chemosensor is still needed. The combination of a fluorescent anthracene core and Lewis basic pyridyl sites suggests significant potential for detecting metal ions or acidic molecules through fluorescence modulation. The sensing mechanism could involve quenching or enhancement of emission upon analyte binding.

Further unexplored areas include:

Organic Electronics: While derivatives have been proposed for optoelectronics, the intrinsic semiconductor properties of the base molecule in devices like organic field-effect transistors (OFETs) have not been thoroughly investigated. The influence of the electron-deficient pyridyl rings on charge transport is a key question.